N-[(2Z)-3-Oxo-2-butanylidene]acetamide
Description
N-[(2Z)-3-Oxo-2-butanylidene]acetamide is an acetamide derivative featuring a conjugated enone system with a Z-configuration at the double bond. This stereoelectronic arrangement confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s structure includes an acetamide group linked to a 3-oxo-2-butanylidene moiety, which distinguishes it from simpler acetamides by its α,β-unsaturated ketone functionality.
Properties
CAS No. |
144522-63-4 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
N-(3-oxobutan-2-ylidene)acetamide |
InChI |
InChI=1S/C6H9NO2/c1-4(5(2)8)7-6(3)9/h1-3H3 |
InChI Key |
SROSLIALPCZMCB-UHFFFAOYSA-N |
SMILES |
CC(=NC(=O)C)C(=O)C |
Canonical SMILES |
CC(=NC(=O)C)C(=O)C |
Synonyms |
Acetamide, N-(1-methyl-2-oxopropylidene)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound’s conjugated enone system enhances electrophilicity compared to non-conjugated analogs like N-cyclohexylacetoacetamide .
- Morpholinone acetamides () exhibit improved solubility due to oxygen-rich rings, a property absent in the target compound .
Key Observations :
Physicochemical and Spectroscopic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound’s conjugated enone system may lead to higher reactivity toward nucleophiles compared to thiazolidinones .
- Nitrone derivatives () exhibit distinct NMR shifts due to their N+–O- moiety .
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